ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(7,8-dihydroquinolin-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h4-6,8H,2-3,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDJKXCRYOZFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CCCC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80805611 | |
| Record name | Ethyl (7,8-dihydroquinolin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80805611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62741-59-7 | |
| Record name | Ethyl (7,8-dihydroquinolin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80805611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 7,8 Dihydroquinolin 5 Yl Acetate
Historical Development of 7,8-Dihydroquinoline (B3351581) Synthesis Relevant to ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE
The synthesis of the 7,8-dihydroquinoline scaffold has been a subject of interest for organic chemists for many years. Early methods often involved modifications of classical quinoline (B57606) syntheses. A significant approach involves the reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones. rsc.org Conversely, the reaction of alkyl-substituted 3-aminocyclohex-2-enones with β-ethoxy-αβ-unsaturated aldehydes or ketones also yields 7,8-dihydroquinolin-5(6H)-ones, which are key precursors. rsc.org These foundational methods laid the groundwork for accessing the core structure of this compound.
Later developments focused on increasing the efficiency and versatility of these syntheses. For instance, the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) has been a key step in producing enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines, which can be precursors to the dihydroquinoline system. researchgate.net These historical strategies, while foundational, have often been supplanted by more modern, efficient, and atom-economical methods.
Direct and Indirect Synthetic Routes to this compound
The synthesis of this compound can be achieved through various direct and indirect pathways, often leveraging the construction of the core dihydroquinoline ring followed by the introduction or modification of the ethyl acetate (B1210297) side chain.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex heterocyclic systems like dihydroquinolines in a single step. rsc.orgnih.gov These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.net
One notable MCR approach involves the condensation of a β-dicarbonyl compound (like a cyclohexane-1,3-dione derivative), an aldehyde, and an amine source. For example, a one-pot condensation of β-naphthol, aldehydes, and cyclic 1,3-dicarbonyl compounds can yield tetrahydrobenzo[a]xanthen-11-one derivatives, showcasing the versatility of these reactions in forming related fused heterocyclic systems. researchgate.net While not a direct synthesis of the target molecule, this illustrates the principle. A more direct application would involve the reaction of a suitable cyclohexane-1,3-dione, an appropriate aldehyde, and an amino acid ester or a related nitrogen-containing component that can provide the ethyl acetate moiety.
A catalyst-free, multicomponent protocol for synthesizing dihydroquinolines has been reported using the condensation of malononitrile, 2-naphthol (B1666908) or resorcinol, various aldehydes, and ammonium (B1175870) acetate in an aqueous medium under ultrasound irradiation, affording high yields in short reaction times. researchgate.net This highlights the potential for developing a similar strategy for this compound by selecting the appropriate starting materials.
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Reference |
| 4-Hydroxycoumarin | Aldehydes | Aromatic Amines | Bismuth triflate, MW, Water | Coumarin-fused dihydroquinolines | rsc.org |
| Tetronic acid | Aldehydes | 2-Methylbenzo[d]thiazol-5-amine | MWI | Fused dihydroquinolines | researchgate.net |
| Malononitrile | 2-Naphthol/Resorcinol | Aldehydes, Ammonium acetate | Ultrasound, Water, 60°C | Dihydroquinolines | researchgate.net |
Table 1: Examples of Multicomponent Reactions for Dihydroquinoline Synthesis
Catalytic Transformations in the Preparation of this compound
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing this compound, various catalytic methods can be employed.
For instance, the use of L-proline as a catalyst has been reported for the synthesis of quinoline derivatives from anilines, although with longer reaction times. researchgate.net More efficient catalytic systems often involve transition metals. Intramolecular Heck coupling cyclization, catalyzed by palladium complexes, has been used to synthesize tetracyclic quinoline derivatives, demonstrating the power of palladium catalysis in forming the quinoline ring system. nih.gov
Visible-light-driven annulation reactions between activated alkenes and N,N-substituted dialkyl anilines, using a catalytic electron donor-acceptor (EDA) complex, have been reported for the synthesis of tetrahydroquinolines. semanticscholar.org This photochemical approach offers a mild and selective method for constructing the heterocyclic core. The catalytic acceptor can be regenerated by aerobic oxidation, making the process more sustainable. semanticscholar.org
| Catalyst | Reaction Type | Key Features | Reference |
| Bismuth triflate | Multicomponent reaction | Environmentally benign, microwave-assisted | rsc.org |
| L-proline | Condensation | Organocatalyst | researchgate.net |
| Palladium Bromide | Intramolecular Heck coupling | Forms C-C bonds efficiently | nih.gov |
| Catalytic EDA complex | Visible-light-driven annulation | Mild photochemical conditions, aerobic oxidation | semanticscholar.org |
Table 2: Catalysts Used in Dihydroquinoline Synthesis
Strategic Functional Group Interconversions Leading to this compound
The synthesis of this compound can also be achieved through strategic functional group interconversions on a pre-formed dihydroquinoline ring or a suitable precursor. This approach allows for the late-stage introduction of the ethyl acetate moiety.
For example, one could envision a scenario where a 5-bromo-7,8-dihydroquinoline is synthesized first. This bromo derivative could then undergo a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Heck reaction, with a suitable coupling partner to introduce the ethyl acetate group or a precursor that can be readily converted to it.
Another strategy involves the protection and deprotection of functional groups. For instance, in the synthesis of 8-hydroxyquinoline (B1678124) derivatives, the phenolic group is often protected with a Boc group to allow for reactions on other parts of the molecule. mdpi.com A similar strategy could be employed to protect a reactive group on the dihydroquinoline ring while the ethyl acetate side chain is being constructed or modified.
Advanced Synthetic Strategies for Scalable and Sustainable Production of this compound
The demand for more environmentally friendly and economically viable chemical processes has driven the development of advanced synthetic strategies for compounds like this compound.
Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly being integrated into synthetic planning to minimize environmental impact. jddhs.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. jddhs.comjddtonline.info
Ethyl acetate itself is considered a "green solvent" due to its relatively low environmental impact. Therefore, using ethyl acetate as a solvent in the synthesis of the target compound would align with green chemistry principles. Furthermore, employing catalytic methods, especially those that can be recycled and reused, enhances the sustainability of the process. jptcp.com
Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net The synthesis of coumarin-fused dihydroquinolines has been successfully achieved using microwave irradiation in water, an environmentally benign solvent. rsc.org Similarly, the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates has been efficiently carried out using microwave heating without any activators or catalysts. nih.govbeilstein-archives.org These examples demonstrate the potential of applying microwave technology to the synthesis of this compound for a more sustainable process.
| Green Chemistry Principle | Application in Dihydroquinoline Synthesis | Reference |
| Use of Safer Solvents | Water as a solvent in multicomponent reactions | rsc.orgresearchgate.net |
| Catalysis | Use of recyclable catalysts like bismuth triflate | rsc.org |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times | rsc.orgresearchgate.netnih.gov |
| Atom Economy | Multicomponent reactions that incorporate most atoms from reactants into the final product | nih.govresearchgate.net |
Table 3: Application of Green Chemistry Principles in Dihydroquinoline Synthesis
Flow Chemistry and Continuous Processing Considerations
The synthesis of this compound, particularly the final esterification step, is highly amenable to adaptation for flow chemistry and continuous processing. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. pharmtech.comnih.gov
For an esterification reaction, a continuous flow setup could involve pumping a solution of the carboxylic acid precursor and ethanol (B145695) through a heated column packed with a solid acid catalyst. riken.jp This approach, using a heterogeneous catalyst, simplifies product purification as the catalyst is retained within the reactor, eliminating the need for a separate neutralization and removal step required for homogeneous catalysts like sulfuric acid. riken.jp This method has been shown to achieve high yields in ester production for various applications. riken.jp
The benefits of adopting a flow process for this synthesis are numerous. The small internal volume of microreactors or packed-bed reactors minimizes the risk associated with handling potentially hazardous reagents or unstable intermediates. nih.gov The high surface-area-to-volume ratio allows for efficient thermal management, which is crucial for controlling exothermic reactions and preventing side product formation. pharmtech.com Furthermore, continuous processing enables on-demand production and can be integrated with in-line purification and analysis techniques, leading to a more streamlined and efficient manufacturing process. pharmtech.com Enzymatic esterifications have also been successfully performed in continuous reactors, offering a green chemistry alternative with high conversion rates at short residence times. stolichem.com
Table 2: Batch vs. Continuous Flow Processing for Esterification
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volumes nih.gov |
| Heat Transfer | Less efficient, potential for hot spots | Highly efficient, precise temperature control pharmtech.com |
| Scalability | Difficult, often requires re-optimization | Straightforward by operating for longer times or numbering-up reactors |
| Catalyst Handling | Requires separation from product mixture | Solid catalysts can be packed in a column for easy separation riken.jp |
| Yield & Purity | Can be limited by equilibrium and side reactions | Often higher due to precise control and rapid processing riken.jpnih.gov |
Isolation and Purification Methodologies for this compound
Following the synthesis of this compound, a robust isolation and purification strategy is essential to obtain the compound in high purity. The specific techniques employed would depend on the synthetic route and the nature of the impurities present.
A typical workup procedure following a traditional esterification would involve neutralizing the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. The crude product would then be extracted from the aqueous phase using an immiscible organic solvent like ethyl acetate. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt like magnesium sulfate, and concentrated under reduced pressure. google.com
For further purification, several chromatographic methods are highly effective.
Flash Column Chromatography: This is a standard technique for purifying organic compounds. The crude ester would be adsorbed onto silica (B1680970) gel and eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. nih.gov Fractions would be collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.
Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for purification. For ethyl esters, a multi-step SPE procedure using different types of columns (e.g., aminopropyl-silica followed by an octadecylsilyl column) can effectively separate the target ester from unreacted starting materials and other byproducts. nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique is particularly useful for separating the target compound from structurally similar impurities. nih.gov
In addition to chromatography, other classical purification methods can be utilized:
Distillation: If the compound is thermally stable and has a sufficiently different boiling point from impurities, distillation under reduced pressure can be an effective purification method. weebly.com
Recrystallization: This technique involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. google.comscielo.br The choice of solvent is critical for successful recrystallization.
In a continuous flow synthesis setup, purification can be integrated directly into the process. For example, the product stream leaving the reactor can pass through scavenger resins or a liquid-liquid extraction module to remove impurities before collection. pharmtech.com
Chemical Reactivity and Derivatization Studies of Ethyl 2 7,8 Dihydroquinolin 5 Yl Acetate
Reactions at the Ester Moiety of ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE
The ethyl ester group is a versatile functional handle that can be readily converted into other functional groups such as carboxylic acids, alternative esters, amides, and primary alcohols. These transformations are fundamental in modifying the molecule's properties and for building more complex structures.
Hydrolysis and Transesterification Pathways
The ester group of this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis : Treatment with aqueous acid, such as hydrochloric acid or sulfuric acid, and heat will convert the ester into 2-(7,8-dihydroquinolin-5-yl)acetic acid.
Base-Catalyzed Saponification : Reaction with a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent results in the formation of the carboxylate salt, which upon acidic workup yields the free carboxylic acid.
Transesterification is another key reaction pathway where the ethyl group of the ester is exchanged for a different alkyl or aryl group by reacting the compound with an excess of another alcohol under acidic or basic catalysis. For example, reacting the parent ester with methanol (B129727) under acidic conditions would produce Mthis compound.
Table 1: Hydrolysis and Transesterification Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, Reflux | 2-(7,8-dihydroquinolin-5-yl)acetic acid |
| Basic Hydrolysis | 1. NaOH, H₂O/EtOH, Reflux2. H₃O⁺ | 2-(7,8-dihydroquinolin-5-yl)acetic acid |
Amidation and Reduction Transformations
The ester can be transformed into amides or reduced to a primary alcohol, providing access to different classes of derivatives.
Amidation : The direct reaction of the ester with ammonia (B1221849) or primary/secondary amines can form the corresponding amide, although this often requires high temperatures. A more common and efficient method involves converting the ester to its carboxylic acid (via hydrolysis), followed by activation (e.g., to an acid chloride) and reaction with an amine. Alternatively, direct reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester into the corresponding acetohydrazide, 2-(7,8-dihydroquinolin-5-yl)acetohydrazide, which is a key intermediate for synthesizing other heterocyclic derivatives. researchgate.net
Reduction : The ester functionality is readily reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is effective for converting this compound into 2-(7,8-dihydroquinolin-5-yl)ethanol. This alcohol derivative opens up further synthetic possibilities, such as etherification or oxidation to an aldehyde.
Table 2: Amidation and Reduction Transformations
| Reaction | Reagents | Product |
|---|---|---|
| Hydrazinolysis | NH₂NH₂·H₂O, Reflux | 2-(7,8-dihydroquinolin-5-yl)acetohydrazide |
Functionalization and Modification of the Dihydroquinoline Core of this compound
The dihydroquinoline ring system itself is a target for various chemical modifications, including aromatic substitution and redox reactions, which can alter the electronic and structural properties of the entire molecule.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The reactivity of the dihydroquinoline ring in substitution reactions is dictated by the electronic nature of its two fused rings.
Electrophilic Aromatic Substitution (EAS) : The benzenoid ring (the benzene-like portion) is the typical site for electrophilic attack in quinoline (B57606) systems, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. reddit.com For this compound, electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are expected to occur on the benzenoid ring, likely at the C-6 position, which is para to the activating alkyl substituent at C-5 and not sterically hindered. reddit.comyoutube.com
Nucleophilic Aromatic Substitution (NAS) : Conversely, the pyridine-like ring is electron-deficient and thus more susceptible to nucleophilic attack, especially when a good leaving group is present. libretexts.orgyoutube.com While the parent dihydroquinoline does not have an inherent leaving group, such reactions become relevant for derivatives. For the dihydroquinoline core, NAS is less common than for a fully aromatic quinoline unless activated by strong electron-withdrawing groups or via an oxidative addition mechanism. researchgate.net
Oxidation and Reduction Processes of the Heterocyclic Ring
The oxidation state of the dihydroquinoline ring can be modified to yield either fully aromatic quinoline or fully saturated tetrahydroquinoline derivatives.
Oxidation : The dihydroquinoline ring can be oxidized to form the corresponding aromatic quinoline derivative, Ethyl 2-(quinolin-5-yl)acetate. This aromatization can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂). nih.govnih.govnih.gov This transformation is valuable for accessing the quinoline scaffold from dihydro-precursors.
Reduction : The partial saturation of the pyridine ring in the 7,8-dihydroquinoline (B3351581) structure allows for further reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the imine-like double bond within the heterocyclic ring, leading to the formation of Ethyl 2-(1,2,3,4,7,8-hexahydroquinolin-5-yl)acetate. nih.gov Under more forcing conditions, both the pyridine ring double bond and the aromatic ring could potentially be reduced. A selective reduction of the 7,8-alkene bond is also conceivable, which would yield Ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate. google.com
Synthesis and Characterization of Analogs and Derivatives from this compound
The reactivity at both the ester and the dihydroquinoline core allows this compound to serve as a versatile starting material for a wide array of analogs and derivatives. nih.govresearchgate.net
The primary derivatives obtained from the reactions described above—the carboxylic acid, the primary alcohol, and the hydrazide—are themselves valuable intermediates for further synthesis.
The carboxylic acid derivative can be coupled with a variety of amines using standard peptide coupling reagents to generate a library of amide analogs.
The alcohol derivative can undergo O-alkylation or esterification to produce ethers and esters, respectively.
The hydrazide can be reacted with aldehydes, ketones, or other electrophiles to construct more complex heterocyclic systems. researchgate.net
Furthermore, combining modifications of the core with transformations of the side chain allows for the creation of a diverse chemical space. For example, an electrophilic substitution on the aromatic ring followed by hydrolysis of the ester and amidation would yield a disubstituted analog with significant structural diversity compared to the parent molecule. The synthesis of such derivatives is often followed by structural characterization using spectroscopic techniques like NMR (¹H and ¹³C), IR, and mass spectrometry to confirm their structures. researchgate.netanjs.edu.iq
Table 3: Representative Analogs and Derivatives
| Parent Compound | Reaction Pathway | Derivative |
|---|---|---|
| This compound | 1. Hydrolysis2. Amide Coupling (with Benzylamine) | 2-(7,8-dihydroquinolin-5-yl)-N-benzylacetamide |
| This compound | Reduction (LiAlH₄) | 2-(7,8-dihydroquinolin-5-yl)ethanol |
| This compound | Oxidation (DDQ) | Ethyl 2-(quinolin-5-yl)acetate |
Structural Modifications and Their Synthetic Accessibility
The structure of this compound offers several avenues for chemical modification, primarily targeting the dihydroquinoline ring and the ethyl acetate (B1210297) moiety.
Modifications of the 7,8-Dihydroquinoline Ring:
The dihydroquinoline ring system is amenable to a variety of chemical transformations. The partially saturated nature of the heterocyclic ring allows for both aromatization and reduction reactions.
Aromatization: The dihydroquinoline ring can be oxidized to the corresponding fully aromatic quinoline. This transformation can be achieved using a range of oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The resulting ethyl 2-(quinolin-5-yl)acetate would possess a different electronic and conformational profile.
Reduction: Conversely, the pyridine portion of the ring can be reduced to yield the corresponding 1,2,3,4,5,6,7,8-octahydroquinoline (B3357427) derivative. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) is a common method for such reductions.
N-Alkylation/N-Arylation: The nitrogen atom in the dihydroquinoline ring can be alkylated or arylated to introduce a variety of substituents. This is typically achieved by reaction with alkyl halides or aryl boronic acids under appropriate catalytic conditions.
Ring Substitution: While the dihydroaromatic system is less reactive towards electrophilic substitution than a fully aromatic quinoline, reactions can be directed to specific positions. Functionalization at the benzylic positions (C-6 and C-8) is also a potential route for introducing diversity. For instance, related quinoline structures have been modified at various positions to explore their biological activities. researchgate.net
Modifications of the Ethyl Acetate Side Chain:
The ethyl acetate side chain is a key site for derivatization, allowing for the introduction of a wide array of functional groups.
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(7,8-dihydroquinolin-5-yl)acetic acid. This acid serves as a crucial intermediate for further modifications.
Amide Formation: The carboxylic acid derivative can be coupled with a diverse range of primary and secondary amines to form a library of amides. This reaction is typically facilitated by standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). This approach is fundamental in medicinal chemistry for probing interactions with biological targets.
Reduction of the Carbonyl: The ester or the resulting carboxylic acid can be reduced to the corresponding primary alcohol, 2-(7,8-dihydroquinolin-5-yl)ethanol. This transformation can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can be further functionalized, for example, through etherification or conversion to leaving groups for nucleophilic substitution.
Alpha-Functionalization: The carbon atom alpha to the carbonyl group can potentially be functionalized. Deprotonation with a suitable base could generate an enolate, which can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other groups at this position.
The synthetic accessibility of these derivatives is generally high, relying on well-established and robust chemical transformations.
Table 1: Potential Structural Modifications of this compound
| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure |
| Dihydroquinoline Ring | Aromatization | MnO₂, DDQ | Quinoline |
| Dihydroquinoline Ring | Reduction | H₂, Pd/C | Tetrahydroquinoline/Octahydroquinoline |
| Dihydroquinoline Ring Nitrogen | N-Alkylation | Alkyl Halide, Base | N-Alkyl-7,8-dihydroquinolinium |
| Ethyl Acetate | Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid |
| Carboxylic Acid | Amide Coupling | Amine, EDC/HOBt | Amide |
| Ester/Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |
Combinatorial Chemistry Approaches for Library Generation
The structural features of this compound make it an excellent scaffold for combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening. nih.gov The goal of combinatorial chemistry is to create a vast number of structurally diverse molecules in a systematic and efficient manner. nih.govyoutube.com
Scaffold-Based Library Design:
The 7,8-dihydroquinoline core acts as the central scaffold. By attaching various "building blocks" to the reactive handles identified in the previous section, a library of analogs can be synthesized. This approach has been successfully applied to related tetrahydroquinoline scaffolds to create libraries of natural-product-like molecules. nih.gov
Solid-Phase and Solution-Phase Synthesis:
Both solid-phase and solution-phase synthesis methodologies can be employed for library generation based on this scaffold.
Solid-Phase Synthesis: In a solid-phase approach, the scaffold (e.g., the carboxylic acid derivative) could be attached to a resin support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For example, a diverse set of amines could be reacted with the resin-bound acid to generate a library of amides. Subsequent cleavage from the resin would yield the final products. This technique is highly amenable to automation. nih.gov
Solution-Phase Synthesis: Parallel solution-phase synthesis can also be utilized. In this method, reactions are carried out in multi-well plates, allowing for the simultaneous synthesis of many individual compounds. Purification can be achieved through techniques like automated flash chromatography or crystallization.
Key Combinatorial Derivatizations:
A common combinatorial strategy would involve a multi-step sequence starting from the hydrolysis of this compound.
Hydrolysis: The starting ester is converted to the carboxylic acid, 2-(7,8-dihydroquinolin-5-yl)acetic acid.
Amidation Library: This common intermediate is then reacted in parallel with a large library of diverse primary and secondary amines, creating a library of amides with varying steric and electronic properties.
N-Alkylation Library: The nitrogen of the dihydroquinoline ring in each of these amides could then be subjected to reaction with a library of alkylating or acylating agents, further expanding the diversity of the library.
This multi-dimensional approach allows for the systematic exploration of the chemical space around the core scaffold.
Table 2: Illustrative Combinatorial Library from 2-(7,8-dihydroquinolin-5-yl)acetic acid
| Scaffold | Amine Building Block (R¹R²NH) | Resulting Amide Derivative |
| 2-(7,8-dihydroquinolin-5-yl)acetic acid | Benzylamine | 2-(7,8-dihydroquinolin-5-yl)-N-benzylacetamide |
| 2-(7,8-dihydroquinolin-5-yl)acetic acid | Morpholine | 1-(2-(7,8-dihydroquinolin-5-yl)acetyl)morpholine |
| 2-(7,8-dihydroquinolin-5-yl)acetic acid | Piperidine | 1-(2-(7,8-dihydroquinolin-5-yl)acetyl)piperidine |
| 2-(7,8-dihydroquinolin-5-yl)acetic acid | Aniline | 2-(7,8-dihydroquinolin-5-yl)-N-phenylacetamide |
| 2-(7,8-dihydroquinolin-5-yl)acetic acid | Cyclohexylamine | N-cyclohexyl-2-(7,8-dihydroquinolin-5-yl)acetamide |
By employing these combinatorial strategies, researchers can efficiently generate large and diverse libraries of compounds derived from this compound. The screening of these libraries against biological targets can lead to the identification of novel lead compounds for drug discovery and chemical biology research.
Spectroscopic and Advanced Analytical Methodologies for the Characterization of Ethyl 2 7,8 Dihydroquinolin 5 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR would be essential for the characterization of ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected signals would include a triplet and a quartet for the ethyl group protons, and a series of multiplets for the protons on the dihydroquinoline ring system and the acetate (B1210297) methylene (B1212753) group.
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the quinoline (B57606) ring, and the aliphatic carbons of the dihydro portion and the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on general chemical shift knowledge, as experimental data is not available.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |
| Ethyl -CH₂- | ~4.1 (quartet) | ~61 |
| Acetate -CH₂- | ~3.6 (singlet) | ~40 |
| C5-H | Not applicable | ~130 |
| C6-H₂ | ~2.9 (triplet) | ~28 |
| C7-H₂ | ~1.9 (multiplet) | ~22 |
| C8-H₂ | ~2.7 (triplet) | ~27 |
| Aromatic-H | ~7.0 - 8.5 (multiplets) | ~121 - 158 |
| Carbonyl C=O | Not applicable | ~171 |
To unambiguously assign the proton and carbon signals, especially for the complex aromatic and dihydro-aromatic regions, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the aliphatic protons in the 7,8-dihydro portion of the quinoline ring (H6-H7-H8).
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₅NO₂), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques would be used. The fragmentation pattern would likely show characteristic losses of the ethoxy group (-45 Da) and the entire ethyl acetate side chain.
Table 2: Expected Mass Spectrometry Data (Note: Based on theoretical calculations.)
| Data Type | Expected Value |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Exact Mass [M]⁺ | 217.1103 |
| [M+H]⁺ | 218.1176 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups. A strong absorption band around 1730 cm⁻¹ would indicate the C=O (ester) stretch. Bands in the 1600-1450 cm⁻¹ region would correspond to the C=C and C=N bonds of the aromatic quinoline ring. C-H stretching vibrations for both aromatic and aliphatic components would also be visible.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption maxima characteristic of the π-π* electronic transitions within the quinoline aromatic system. The partial saturation of one ring would influence the exact position and intensity of these bands compared to a fully aromatic quinoline parent structure.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are vital for determining the purity of the compound and for quantifying it in mixtures.
HPLC is the primary method for assessing the purity of non-volatile compounds. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection would be performed using a UV detector set to one of the absorption maxima determined by UV-Vis spectroscopy. A developed HPLC method would be validated for linearity, accuracy, and precision to allow for reliable quantitative analysis.
GC-MS is suitable for the analysis of volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC-MS would be an excellent tool for identifying potential volatile impurities or byproducts from its synthesis. For example, residual starting materials or low molecular weight side-products could be detected and identified by their mass spectra.
Computational and Theoretical Investigations of Ethyl 2 7,8 Dihydroquinolin 5 Yl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which are key to understanding chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.
The HOMO is the orbital from which a molecule is most likely to donate electrons, thus indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE, the HOMO is expected to be localized primarily on the electron-rich dihydroquinoline ring system, particularly the diene moiety and the nitrogen atom. The LUMO is likely distributed over the π-system of the ring and the carbonyl group of the ethyl acetate (B1210297) side chain. Computational studies on related quinoline (B57606) derivatives support the general finding that the heterocyclic ring is a major contributor to the frontier orbitals. researchgate.net
Table 1: Representative FMO Data for a Dihydroquinoline System
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: The values in this table are illustrative and based on typical density functional theory (DFT) calculations for similar heterocyclic systems.
The analysis of the frontier orbitals can predict the most probable sites for electrophilic and nucleophilic reactions. researchgate.net For instance, the regions of the molecule with the highest HOMO density are predicted to be the most reactive towards electrophiles.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic sites. bhu.ac.in
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms. Regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack.
For this compound, the MEP would show significant negative potential around the nitrogen atom of the dihydroquinoline ring and the carbonyl oxygen of the ethyl acetate group, due to their lone pairs of electrons. nih.gov The hydrogen atoms, particularly any N-H protons if present in a tautomeric form, and the hydrogens on the carbon atoms adjacent to electronegative atoms would exhibit positive potential. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Mulliken population analysis is another method to quantify the partial atomic charges on each atom in the molecule, providing a numerical representation of the charge distribution. bhu.ac.in
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms
| Atom | Partial Charge (a.u.) |
|---|---|
| N1 | -0.45 |
| C5 | +0.15 |
| O (carbonyl) | -0.50 |
Note: These values are representative and intended to illustrate the expected charge distribution.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.
For this compound, conformational flexibility exists in both the dihydroquinoline ring and the ethyl acetate side chain. The partially saturated ring of the 7,8-dihydroquinoline (B3351581) moiety is not planar and can adopt various puckered conformations, such as a half-chair or boat-like structure. The ethyl acetate group attached at the C5 position can rotate around the C-C single bond connecting it to the ring. Computational methods, such as DFT, can be used to calculate the relative energies of these different conformers to identify the most stable, low-energy structures. researchgate.net
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformational states under specific conditions (e.g., in a solvent).
Stereoisomerism: The C5 carbon atom of this compound is a stereocenter, meaning it is attached to four different groups. This gives rise to the possibility of two enantiomers: (R)-ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE and (S)-ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE. These stereoisomers are non-superimposable mirror images of each other and may have different biological activities. Computational studies can be used to determine the relative stabilities of these enantiomers and their diastereomeric complexes with other chiral molecules.
Tautomerism: Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. The 7,8-dihydroquinoline ring system has the potential for tautomerism. For example, a double bond could migrate to form a 5,6-dihydroquinoline (B3349889) or a 5,8a-dihydroquinoline isomer. The relative stability of these tautomeric forms can be assessed using quantum chemical calculations, which would determine the most likely form to exist under equilibrium conditions. The isomerization between different tautomers is a key consideration in understanding the molecule's reactivity. nih.govbeilstein-archives.org
Reaction Mechanism Studies Related to Synthesis and Transformation of this compound
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. It can be used to map out the entire reaction pathway for the synthesis and subsequent transformations of this compound.
A plausible synthetic route could involve aza-Diels-Alder reactions or multi-component reactions to construct the dihydroquinoline core, followed by the introduction or modification of the ethyl acetate side chain. nih.govresearchgate.net For example, the reaction of an enamine with an appropriate dienophile could be a key step. Computational studies can model these complex reaction pathways, identifying key intermediates and transition states. beilstein-journals.org
For any proposed reaction mechanism, a crucial aspect is the identification and characterization of the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Computational methods can be used to locate the geometry of the transition state and calculate its energy. This allows for the determination of the activation energy (Ea) of the reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides a quantitative understanding of the reaction kinetics and thermodynamics.
For instance, in a hypothetical synthesis step involving the cyclization to form the dihydroquinoline ring, transition state analysis would reveal the precise geometry of the atoms as bonds are being formed and broken. The calculated energy barrier for this step would indicate how fast the reaction is likely to proceed. researchgate.net
Ligand-Target Interaction Modeling (if applicable to potential biological roles)
Ligand-target interaction modeling is a crucial computational tool used to predict and analyze the binding of a small molecule (ligand), such as this compound, to a biological macromolecule (target), typically a protein or nucleic acid. This modeling provides insights into the binding affinity, mode, and specificity of the interaction, which is fundamental in drug discovery and design. However, as of the latest literature review, no specific ligand-target interaction models have been published for this compound.
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions at the binding site.
Should such research be undertaken, a typical molecular docking workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Identification and Preparation of the Target: A protein of interest would be selected based on a therapeutic hypothesis. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled.
Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the binding site.
Without experimental data, it is not possible to provide a table of docking scores or a detailed binding site analysis for this compound.
Pharmacophore Model Generation
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are valuable tools in virtual screening and de novo drug design.
The generation of a pharmacophore model for this compound would typically be performed in one of two ways:
Ligand-based pharmacophore modeling: This approach is used when the 3D structure of the target protein is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their biological activity.
Structure-based pharmacophore modeling: When the 3D structure of the ligand-protein complex is available, a pharmacophore model can be generated based on the interactions observed between the ligand and the protein's active site.
Given the lack of published biological activity data or ligand-protein complex structures for this compound, no specific pharmacophore models have been developed. A hypothetical pharmacophore model would likely include features such as hydrogen bond acceptors (the ester carbonyl oxygen and the quinoline nitrogen), aromatic regions (the quinoline ring), and hydrophobic features.
Mechanistic Studies and Structure Activity Relationship Sar Theories for Ethyl 2 7,8 Dihydroquinolin 5 Yl Acetate Derivatives
Hypothesized Mechanisms of Molecular Interaction and Biological Pathways
The potential biological activities of dihydroquinoline derivatives are thought to stem from their ability to interact with specific molecular targets, thereby modulating enzyme activity or interfering with cellular signaling cascades.
Derivatives of the quinoline (B57606) and dihydroquinoline scaffold have been investigated as modulators of various enzymes. One hypothesis is that these compounds can act as inhibitors or modulators of key enzymes involved in disease pathology. For instance, certain polyhydroquinoline derivatives have been shown to inhibit phospholipase activity and reduce cytotoxicity induced by proteases. researchgate.net Studies on structurally related compounds further support this hypothesis. A novel dihydroquinoline derivative was identified through in silico and in vitro studies as a potential anticancer agent, possibly through its binding affinity with human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell biology. researchgate.net
Other research has focused on different enzyme targets. For example, a series of indolin-5-yl-cyclopropanamine derivatives, which share structural similarities with dihydroquinolines, were designed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme linked to the development of certain cancers like acute myeloid leukemia (AML). nih.gov The representative compound 7e from this study showed an IC₅₀ value of 24.43 nM for LSD1. nih.gov Similarly, an ethyl acetate (B1210297) derivative incorporating a chalcone (B49325) structure was found to inhibit cholinesterases and Glutathione S-transferase (GST), with molecular docking studies supporting these enzymatic interactions. nih.gov These findings suggest that ethyl 2-(7,8-dihydroquinolin-5-yl)acetate derivatives could potentially be designed to target specific enzyme active sites, with their efficacy being dependent on the precise structural arrangement and substituent groups.
Table 1: Enzyme Inhibition Data for Related Heterocyclic Compounds
| Compound Class | Target Enzyme | Key Findings | Reference |
| Dihydroquinoline derivative | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Predicted high binding affinity, suggesting potential anticancer activity. | researchgate.net |
| Indolin-5-yl-cyclopropanamine derivative (7e) | Lysine Specific Demethylase 1 (LSD1) | Potent and selective inhibition (IC₅₀ = 24.43 nM); >4000-fold selectivity over MAOs. | nih.gov |
| Polyhydroquinoline derivative | Phospholipase | Inhibition of approximately 30% of phospholipase activity at tested doses. | researchgate.net |
| Chalcone ethyl acetate derivative | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Glutathione S-transferase (GST) | Exhibited inhibitory activity with Kᵢ values of 11.13 ± 1.22 µM (AChE), 8.74 ± 0.76 µM (BChE), and 14.19 ± 2.15 µM (GST). | nih.gov |
Another major hypothesis centers on the ability of dihydroquinoline derivatives to bind to specific cell surface receptors, particularly G protein-coupled receptors (GPCRs), and interfere with their signaling pathways. Research into structurally constrained analogues containing octahydrobenzo[f]quinoline moieties has demonstrated significant binding affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov For example, the (-)-isomer of trans-octahydrobenzo[f]-quinolin-7-ol ((-)-8 ) showed high affinity for both D3 (Kᵢ = 4.95 nM) and D2 (Kᵢ = 23.6 nM) receptors. nih.gov This suggests that the dihydroquinoline core can serve as a scaffold for developing ligands that target dopaminergic systems.
Furthermore, studies on hybrid molecules have shown that dihydroquinoline-like structures can be incorporated into ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov These ligands were investigated using Förster resonance energy transfer (FRET) to detect conformational changes in the receptor upon binding, confirming their ability to interact with and activate these receptors. nih.gov Some natural product derivatives with a dihydroquinoline core have been found to modulate signaling pathways such as Akt/β-catenin and p38 MAPK, and to block the NF-κβ signaling pathway, which are crucial in cellular processes like apoptosis and inflammation. nih.gov Additionally, certain 1,3-diaryl-5-oxo-proline derivatives have been identified as selective ligands for endothelin receptors (ETAR and ETBR), which are GPCRs involved in vasoconstriction. mdpi.com
Table 2: Receptor Binding Affinities for Dihydroquinoline-related Scaffolds
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Reference |
| (+)-6 ((+)-(R)-7-OH-DPAT analogue) | D3 | 1.77 | nih.gov |
| (+)-6 ((+)-(R)-7-OH-DPAT analogue) | D2 | 40.6 | nih.gov |
| (-)-8 (trans-octahydrobenzo[f]-quinolin-7-ol) | D3 | 4.95 | nih.gov |
| (-)-8 (trans-octahydrobenzo[f]-quinolin-7-ol) | D2 | 23.6 | nih.gov |
| (-)-7 (5-OH-DPAT hybrid analogue) | D3 | 0.82 | nih.gov |
| (-)-7 (5-OH-DPAT hybrid analogue) | D2 | 26 | nih.gov |
| 31h (1,3-diaryl-5-oxo-proline derivative) | ETₐ | 19.0 | mdpi.com |
| 31h (1,3-diaryl-5-oxo-proline derivative) | ETₑ | >10000 | mdpi.com |
Structure-Activity Relationship (SAR) Theories Derived from this compound Derivatives
SAR studies aim to identify the key structural features of a molecule that are responsible for its biological effects. For this compound derivatives, this involves analyzing how modifications to the ester chain and the dihydroquinoline core affect their interaction with biological targets.
The ethyl acetate group is a critical feature that can significantly influence the molecule's properties, including its solubility, cell permeability, and ability to interact with target binding sites. The ester functional group can participate in hydrogen bonding as a hydrogen bond acceptor. The length and nature of the linker chain in related quinoline derivatives have been shown to affect activity. biointerfaceresearch.com For instance, in some series of antimalarial quinoline derivatives, replacing an ester linker with an amide or carbamate (B1207046) linker improved the efficiency and in vivo activity. biointerfaceresearch.com
The esterification of secondary metabolites is a common strategy to enhance biological activity. medcraveonline.com The ethyl group of the ester can be modified to alter lipophilicity and steric bulk. Palladium-catalyzed reactions of related indolylmethyl acetates demonstrate that the acetate group acts as a leaving group, allowing for functionalization at the adjacent carbon. nih.gov This suggests that the ethyl acetate moiety in the title compound could serve as a reactive handle for further synthetic modifications or could be hydrolyzed in vivo by esterases to release a corresponding carboxylic acid metabolite, which may have its own distinct biological activity profile.
The substitution pattern on the dihydroquinoline ring system is a determining factor for biological activity. Studies on various quinoline and dihydroquinoline derivatives have consistently shown that the type and position of substituents dramatically alter their molecular function.
Position of Substituents: For some anticancer quinoline derivatives, substitution at the C-5 position of the quinoline ring resulted in more potent activity than substitution at the C-6 position. biointerfaceresearch.com In a series of 2-arylquinolines, compounds substituted at the C-6 position displayed significant cytotoxic activities against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org
Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methyl, methoxy) can modulate the electronic properties of the ring system, affecting its binding capabilities. nih.gov In the synthesis of some dihydroquinoline embelin (B1684587) derivatives, aromatic aldehydes with electron-withdrawing groups led to the best yields, while electron-donating groups decreased yields, indicating the electronic nature of substituents influences reactivity. nih.gov For 8-hydroxyquinoline (B1678124) derivatives, antiviral activity was found to increase with the electron-withdrawing properties of substituents on an attached anilide ring. nih.gov
Lipophilicity: The lipophilicity of the molecule, often influenced by substituents, plays a crucial role. A study on 2-arylquinolines found a relationship between higher lipophilicity (cLogP) and better cytotoxic effects in HeLa and PC3 cells. rsc.org Similarly, the antiviral activity of 8-hydroxyquinoline derivatives showed a linear increase with rising lipophilicity. nih.gov A computational study on dihydroquinolin-2(1H)-one derivatives found that substituents like methyl (CH₃), cyano (CN), and chloro (Cl) increase the hydrophobic capacity (cLogP). deepdyve.com
Computational Approaches to SAR Analysis for this compound Analogs
Computational chemistry provides powerful tools to predict and rationalize the biological activities of molecules, guiding the design of more potent and selective analogs.
Molecular Docking: This technique is widely used to predict the binding mode and affinity of a ligand within the active site of a target protein. Docking studies have been employed to understand how a dihydroquinoline derivative could bind to aldehyde dehydrogenase 1A1 (ALDH1A1) researchgate.net and how related proline derivatives bind to endothelin receptors. mdpi.comunict.it These studies help elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a structural basis for the observed SAR. unict.it
Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure and properties of molecules. Such calculations have been performed on dihydroquinolin-2(1H)-one derivatives to analyze the effect of substituents on global reactivity indices and hydrophobic capacity (cLogP). deepdyve.com DFT can also be used to determine the energies of frontier molecular orbitals (HOMO and LUMO), which provides insight into the molecule's electronic stability and reactivity. researchgate.netnih.gov
Homology Modeling: When the crystal structure of a target receptor is unavailable, a homology model can be built based on the structure of a related protein. This approach was used to create a model of the ETA receptor to dock new proline-based ligands, providing insights into the structural elements required for affinity and selectivity. mdpi.comunict.it
These computational methods, when combined with experimental results, provide a detailed picture of the SAR for dihydroquinoline derivatives, enabling a more rational approach to the design of new therapeutic agents based on the this compound scaffold.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. nih.gov
For derivatives of this compound, a QSAR study would typically involve the generation of a dataset of analogues with varying substituents on the dihydroquinoline ring and modifications to the ethyl acetate side chain. The biological activity of these compounds would be determined through in vitro assays. Subsequently, a wide array of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the connectivity and branching of atoms within the molecule.
Electronic descriptors: These relate to the distribution of electrons, such as dipole moment and partial charges.
Steric descriptors: These define the size and shape of the molecule, for instance, molecular volume and surface area.
Hydrophobic descriptors: These, like the partition coefficient (logP), measure the lipophilicity of the compound, which influences its ability to cross cell membranes.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build a QSAR model. nih.gov The resulting equation provides a quantitative measure of how each descriptor contributes to the biological activity.
For instance, a hypothetical QSAR model for a series of this compound derivatives might reveal that increased lipophilicity at the 7-position and the presence of a hydrogen bond donor at the 8-position are positively correlated with activity, while bulky substituents at the 6-position are detrimental. Such a model would be invaluable for guiding the design of new, potentially more active, compounds.
A study on 5-substituted 8-hydroxyquinolines demonstrated that the antiplaque activity was correlated with molar refractivity (MR), log P, and an electronic parameter (beta), with smaller steric contributions at the 5-position leading to higher activity. nih.gov This highlights the importance of steric and lipophilic properties at this position, which would likely be relevant for this compound derivatives as well.
Cheminformatics and Machine Learning in SAR Prediction
Cheminformatics encompasses the use of computational tools to analyze and model chemical and biological data. mdpi.com In the context of SAR, cheminformatics, particularly when coupled with machine learning, offers powerful predictive capabilities. researchgate.net Machine learning algorithms can identify complex, non-linear patterns in data that may be missed by traditional QSAR methods. nih.gov
For derivatives of this compound, various machine learning models could be applied to predict their biological activity. These include:
Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
Support Vector Machines (SVM): A powerful classification and regression technique that finds an optimal hyperplane to separate data points.
Artificial Neural Networks (ANN): These models are inspired by the structure of the human brain and are capable of learning highly complex relationships.
These models would be trained on a dataset of known this compound derivatives and their corresponding biological activities. Once trained, the models could be used to screen virtual libraries of novel compounds, identifying those with the highest predicted activity for synthesis and testing. nih.gov
A crucial aspect of cheminformatics in SAR is the concept of molecular similarity and chemical space. By mapping the chemical space occupied by a library of dihydroquinoline derivatives, researchers can identify areas that have been underexplored and design new compounds with greater structural diversity.
The application of machine learning to predict the reactive sites of quinoline derivatives has been demonstrated, achieving high accuracy. researchgate.net This suggests that similar models could be developed to predict the metabolic fate of this compound derivatives, a critical aspect of drug development.
Illustrative Data Tables for SAR Analysis
To illustrate how data from SAR studies on related compounds can inform the design of novel this compound derivatives, the following hypothetical data tables are presented. These tables are based on general principles observed in the SAR of quinoline and tetrahydroisoquinoline compounds.
Table 1: Hypothetical SAR of Substituents at the 7-Position of the Dihydroquinoline Ring
| Compound ID | R7 Substituent | Biological Activity (IC50, µM) | Predicted Lipophilicity (logP) |
| DQA-1 | -H | 15.2 | 2.5 |
| DQA-2 | -CH3 | 10.8 | 3.0 |
| DQA-3 | -OCH3 | 8.5 | 2.7 |
| DQA-4 | -Cl | 5.1 | 3.2 |
| DQA-5 | -OH | 12.3 | 2.1 |
This table illustrates that small, lipophilic, and electron-withdrawing groups at the 7-position may enhance biological activity.
Table 2: Hypothetical SAR of Modifications to the Ethyl Acetate Side Chain
| Compound ID | Side Chain at C5 | Biological Activity (IC50, µM) | Predicted Hydrogen Bond Donors/Acceptors |
| DQA-6 | -CH2COOCH2CH3 | 8.9 | 0/2 |
| DQA-7 | -CH2COOH | 12.4 | 1/2 |
| DQA-8 | -CH2CONH2 | 6.2 | 2/1 |
| DQA-9 | -CH2CH2OH | 18.5 | 1/1 |
This table suggests that modifying the ester to an amide could be beneficial for activity, possibly due to altered hydrogen bonding capacity.
These tables, while hypothetical, demonstrate the systematic approach taken in SAR studies to understand how different structural features influence biological activity. The insights gained from such analyses are critical for the iterative process of lead optimization in drug discovery.
Applications of Ethyl 2 7,8 Dihydroquinolin 5 Yl Acetate As a Chemical Synthon and Precursor
Role in the Synthesis of Complex Heterocyclic Systems
The 7,8-dihydroquinoline (B3351581) scaffold is a key constituent in numerous natural products and pharmacologically active compounds. semanticscholar.org ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE serves as a precursor for the synthesis of more complex, fused heterocyclic systems. For instance, the dihydroquinoline ring can be a starting point for creating polycyclic structures, including those with therapeutic potential. nih.gov The ethyl acetate (B1210297) group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo cyclization reactions to form lactams or be coupled with other molecules to build larger, more intricate heterocyclic frameworks. nih.gov
The synthesis of 7,8-dihydroquinolin-5(6H)-ones is a common strategy, which can then be transformed into a variety of substituted tetrahydroquinolines. clockss.org These ketones can potentially be subjected to reactions at the alpha-position, where the ethyl acetate group of the target compound could be introduced, leading to further synthetic diversification. The reactivity of the dihydroquinoline core allows for the construction of fused systems such as pyrazolo[4,3-c]quinolines and other polyfunctionally substituted heterocycles. scispace.com
Utilization in Medicinal Chemistry as a Scaffold for Drug Discovery
The quinoline (B57606) and its partially saturated derivatives are privileged scaffolds in medicinal chemistry, known to be present in a wide range of biologically active compounds. worktribe.comnih.gov The 7,8-dihydroquinoline core of this compound provides a three-dimensional structure that can be strategically modified to interact with biological targets.
The dihydroquinoline scaffold is associated with various pharmacological activities, including anti-inflammatory and anticancer properties. nih.govnih.gov For instance, derivatives of 8-hydroxyquinoline (B1678124), a related structural motif, have shown promise as anticancer, antiviral, and antibacterial agents. researchgate.net The ethyl acetate side chain of this compound can be readily converted into amides or other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. mdpi.com The synthesis of novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c] nih.govnih.govmdpi.comtriazin-3-yl)acetates from related hydrazinoimidazolines highlights the potential for creating complex, biologically active molecules from such acetate precursors. mdpi.com
In the quest for new drug candidates, the generation of diverse compound libraries for high-throughput screening is crucial. This compound serves as an excellent starting material for the construction of such libraries. The dihydroquinoline core can be decorated with various substituents at multiple positions, and the ethyl acetate group provides a convenient point for diversification. mdpi.com By employing combinatorial chemistry approaches, a large number of analogs can be synthesized, increasing the probability of discovering novel bioactive molecules. The synthesis of 2-oxo-1,2-dihydroquinoline chemotypes with multiple attachment points exemplifies how such scaffolds can be utilized to build extensive screening libraries for drug discovery. mdpi.com
Potential Applications in Material Science and Organic Optoelectronics
While specific studies on this compound in material science are not prevalent, the broader class of quinoline derivatives has shown significant promise in this area. The conjugated π-system of the quinoline ring imparts these molecules with interesting photophysical and electronic properties. nih.gov These properties are tunable by introducing various functional groups, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. semanticscholar.orgnih.gov The dihydroquinoline core, with its potential for aromatization, could be a precursor to fully conjugated systems with tailored optoelectronic characteristics. The investigation of diquinoline derivatives for OLEDs demonstrates the potential of such nitrogen-containing heterocycles in advanced materials. nih.gov
Future Directions and Emerging Research Avenues for Ethyl 2 7,8 Dihydroquinolin 5 Yl Acetate
Development of Novel and Efficient Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govjocpr.com However, these methods often suffer from significant drawbacks, including the use of harsh or hazardous chemicals, high reaction temperatures, long reaction times, and the generation of substantial waste, which create environmental and economic challenges. researchgate.netnih.gov
Expansion of Derivatization Strategies and Diversity-Oriented Synthesis
The structural scaffold of ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE offers multiple points for chemical modification, making it an excellent candidate for derivatization and diversity-oriented synthesis (DOS). The ethyl acetate (B1210297) moiety is a particularly versatile functional group that can serve as a handle for introducing a wide range of chemical functionalities.
Future research will likely explore the following derivatization pathways:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines or alcohols to generate a library of amide or new ester derivatives.
Amidation: Direct reaction with amines can produce a variety of amides, introducing new pharmacophores and altering the compound's physicochemical properties.
Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding acetohydrazide. researchgate.net This intermediate is highly valuable as it can be further reacted with aldehydes, ketones, or isothiocyanates to create more complex heterocyclic systems like thiazolidinones. researchgate.net
Modifications to the Quinoline Core: The dihydroquinoline ring itself presents opportunities for modification, such as aromatization, N-alkylation, or substitution on the aromatic portion of the ring system to further explore the structure-activity relationship (SAR).
These strategies enable the creation of a large and diverse library of related compounds, which is essential for screening and identifying molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Table 1: Potential Derivatization Reactions for Diversity-Oriented Synthesis
| Reaction Type | Reagent(s) | Resulting Functional Group | Potential for Further Synthesis |
|---|---|---|---|
| Hydrolysis | LiOH, NaOH, or acid | Carboxylic Acid | Amide/Ester coupling, Reductions |
| Amidation | Various Amines (R-NH₂) | Amide | Introduction of new pharmacophores |
| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | Acetohydrazide | Synthesis of Schiff bases, heterocycles |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Ether/Ester formation, Oxidation to aldehyde |
Advanced Computational Studies and Artificial Intelligence Integration in Design and Discovery
The integration of artificial intelligence (AI) and advanced computational modeling is revolutionizing the field of drug discovery, offering powerful tools to accelerate the process and reduce costs. mdpi.com For a compound like this compound, these technologies can be applied across the entire discovery pipeline.
Future research directions in this domain include:
Predictive Modeling: Machine learning (ML) algorithms can be trained on existing data for quinoline derivatives to predict the physicochemical properties, bioactivity, pharmacokinetics, and toxicity of new, virtual derivatives of the target compound. mdpi.comnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing.
Target Identification and Validation: AI can analyze vast biological datasets to identify and validate potential protein targets for this class of compounds. nih.gov By predicting the binding affinity between the molecule and various protein structures, researchers can generate hypotheses about its mechanism of action.
Synthetic Route Optimization: AI-driven platforms, such as the Synthesis Planning and Rewards-based Route Optimization Workflow (SPARROW), can analyze factors like material cost, reaction complexity, and potential yield to identify the most efficient and cost-effective synthetic routes. mit.edu This approach moves compound selection from an art to a data-driven science. mit.edu
Table 2: Application of AI in the Research Pipeline for this compound
| Research Stage | AI/Computational Application | Objective |
|---|---|---|
| Design & Screening | Virtual High-Throughput Screening | Identify potential drug candidates from large compound databases. nih.gov |
| Lead Optimization | ML Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to select candidates with higher success rates. mdpi.com |
| Synthesis | Algorithmic Route Planning (e.g., SPARROW) | Determine the most cost-effective and efficient synthesis pathways. mit.edu |
| Mechanism of Action | Molecular Docking & Simulation | Predict binding interactions with biological targets to guide further study. nih.gov |
Exploration of New Molecular Targets and Deeper Mechanistic Insights
While the quinoline scaffold is associated with a broad spectrum of biological activities—including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects—the specific molecular targets and mechanism of action for this compound are not well-defined. nih.govnih.gov A critical future direction is the systematic exploration of its biological activity profile to uncover its therapeutic potential.
This will involve:
Broad-Based Biological Screening: Testing the compound and its derivatives against a wide range of biological assays, including cell-based screens for anticancer activity, antimicrobial panels, and enzyme inhibition assays.
Target Deconvolution: Once a biological effect is observed, techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific molecular target(s) responsible for the compound's action.
Mechanistic Studies: Following target identification, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism of action. For example, if the compound shows anticancer activity, research would focus on whether it induces apoptosis, inhibits cell cycle progression, or interferes with specific signaling pathways. The use of AI to model drug-receptor interactions can significantly aid in this process by predicting binding modes and guiding experimental design. mdpi.com
Integration with Sustainable Chemical Practices and Process Optimization
In line with the growing emphasis on green chemistry in the pharmaceutical industry, future research must prioritize the development of sustainable and environmentally benign processes for the synthesis and manufacturing of this compound. nih.govijpsjournal.com This involves a holistic approach that considers the entire lifecycle of the chemical process.
Key areas for improvement include:
Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like ionic liquids, deep eutectic solvents (DESs), or even water is a primary goal. researchgate.netijpsjournal.com The use of recyclable, non-toxic catalysts, such as certain nanocatalysts or biocatalysts, can also significantly reduce the environmental impact. nih.gov
Energy-Efficient Methodologies: Shifting from conventional heating methods to more energy-efficient techniques like microwave-assisted synthesis (MAS) or ultrasound irradiation can dramatically reduce reaction times and energy consumption. researchgate.netijpsjournal.com
Process Optimization and Waste Reduction: Applying principles of process optimization, similar to those used in the large-scale production of ethyl acetate, can enhance efficiency. mdpi.com This includes optimizing parameters like reflux ratio and temperature to maximize product purity while minimizing energy use in distillation and purification steps. mdpi.com The goal is to design a process with high atom economy, generating minimal byproducts and wastewater. researchgate.net
Table 3: Comparison of Traditional and Green Synthetic Approaches for Quinoline Synthesis
| Feature | Traditional Synthetic Methods (e.g., Skraup) | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often requires hazardous organic solvents. nih.gov | Use of water, ionic liquids, or solvent-free conditions. jocpr.comijpsjournal.com |
| Catalysts | Strong acids (e.g., sulfuric acid), stoichiometric reagents. nih.gov | Recyclable nanocatalysts, environmentally benign catalysts. ijpsjournal.comnih.gov |
| Energy | High temperatures, long reaction times. researchgate.net | Microwave-assisted or ultrasound-assisted synthesis for rapid heating. ijpsjournal.com |
| Waste | Significant byproduct and waste generation. nih.gov | High atom economy, reduced waste streams. researchgate.net |
| Efficiency | Often multi-step with difficult work-up. nih.gov | One-pot reactions, streamlined processes. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, analogous quinoline derivatives are synthesized by reacting halogenated intermediates with ethyl acetates under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine . Optimization involves adjusting reaction time, temperature (e.g., 80–120°C), and stoichiometry of reactants. Monitoring via TLC or HPLC ensures reaction completion.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH) and dihydroquinoline protons (aromatic protons at δ 6.5–8.5 ppm).
- IR : Look for ester C=O stretching (~1740 cm) and quinoline ring vibrations (~1600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-validate with elemental analysis for purity .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to safety data sheets for analogous quinoline derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store at –20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during structural elucidation of this compound?
- Methodological Answer : Use SHELXL or SHELXD for refinement. For disordered regions:
- Apply restraints to bond lengths/angles.
- Use TWIN commands for twinned crystals.
- Validate with R/wR residuals and difference density maps. Advanced options include Hirshfeld surface analysis to resolve weak interactions .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use the Colle-Salvetti correlation-energy functional (e.g., B3LYP/6-311++G(d,p)) to model HOMO-LUMO gaps and electrostatic potentials.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., ethanol) using OPLS-AA force fields. Validate with experimental UV-Vis spectra .
Q. How can contradictions in spectroscopic and computational data be reconciled?
- Methodological Answer :
- Cross-check NMR chemical shifts with computed values (GIAO method).
- Re-examine solvent effects in DFT calculations if experimental IR peaks deviate.
- Use statistical tools (e.g., RMSE) to quantify discrepancies and refine models .
Q. What strategies can identify unexpected reactivity or byproducts in synthetic pathways?
- Methodological Answer :
- Employ LC-MS or GC-MS (e.g., using ethyl acetate extracts) to detect intermediates/byproducts .
- Mechanistic studies (e.g., kinetic isotope effects) can elucidate competing pathways.
- Use -NMR reaction monitoring to track real-time changes .
Q. How does the dihydroquinoline moiety influence metal coordination, and what applications arise from this?
- Methodological Answer : The planar quinoline ring can act as a π-donor.
- Coordination Chemistry : Screen for metal complexes (e.g., Cu, Fe) using UV-Vis titration.
- Biological Relevance : Test antimicrobial activity via microdilution assays, referencing hydroxyquinoline-based chelators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
